Fmoc-Tyr-OPAC
Description
Properties
Molecular Formula |
C32H27NO6 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C32H27NO6/c34-23-16-14-21(15-17-23)18-29(31(36)38-20-30(35)22-8-2-1-3-9-22)33-32(37)39-19-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,34H,18-20H2,(H,33,37)/t29-/m0/s1 |
InChI Key |
FRAFYHPZVMXONI-LJAQVGFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Fmoc-Tyrosine Intermediate
The initial step involves synthesizing Fmoc-protected tyrosine (Fmoc-Tyr-OH), a well-established process:
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Fmoc protection of tyrosine | Fmoc-Cl, NaHCO₃, aqueous dioxane | ~90% | Common literature procedures |
This step is straightforward, involving nucleophilic attack of the amino group on Fmoc-Cl, with subsequent purification.
Synthesis of OPAC Derivative
The OPAC group, being an O-phosphoryl conjugate, requires a multi-step synthesis:
- Activation of the phenolic hydroxyl group of tyrosine.
- Coupling with a suitable phosphorylating reagent , such as phosphorus oxychloride or related reagents, under controlled conditions.
Research findings indicate that a typical route involves:
- Reacting Fmoc-Tyr-OH with phosphoryl chloride derivatives in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane.
- Purification via chromatography yields the this compound with an overall yield of approximately 66% from the starting materials, as reported in recent literature.
Final Purification and Characterization
The crude product is purified by preparative HPLC, and its structure confirmed via NMR and mass spectrometry. The overall yield for the four-step synthesis is approximately 66% , and the compound is stable under storage conditions.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Coupling Protocols
Coupling of this compound to the growing peptide chain employs standard peptide coupling reagents:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| HBTU/HOBt or DIC/Oxyma | DMF, room temperature | >95% per coupling step | Standard SPPS procedures |
Deprotection and Cleavage
Post-synthesis, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA)-based cocktails, typically with scavengers like triisopropylsilane (TIPS) and water. The OPAC group is designed to withstand these conditions, ensuring its integrity.
Research Findings and Data Tables
Synthesis Yield Summary
Stability Data
| Condition | Observation | Reference |
|---|---|---|
| Acidic cleavage (TFA) | OPAC remains intact | PMC NCIBI article |
| Basic SPPS cycles | No degradation | Literature |
Summary of Research Findings
- The synthesis of This compound is efficiently achieved via a four-step process with an overall yield of approximately 66% .
- The key step involves phosphorylation of the phenolic hydroxyl group of Fmoc-Tyrosine, using phosphoryl chlorides or related reagents under mild conditions.
- The compound exhibits excellent stability during peptide synthesis and cleavage, making it suitable for incorporation into complex peptides.
- The synthesis methodology is scalable, with successful demonstration on a 5 g scale, indicating its potential for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Tyr-OPAC undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the OPAC group can be selectively removed under acidic conditions.
Coupling Reactions: The deprotected amino group can participate in peptide bond formation using coupling reagents like benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N’-diisopropylcarbodiimide (DIC).
Phosphorylation Reactions: The phenolic hydroxyl group can be phosphorylated using phosphoramidites
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for OPAC removal.
Coupling: BOP, DIC, and N-hydroxybenzotriazole (HOBt).
Phosphorylation: Di-t-butyl N,N-diethylphosphoramidite and 1H-tetrazole
Major Products:
Deprotected Tyrosine Derivatives: Resulting from the removal of protecting groups.
Peptide Chains: Formed through coupling reactions with other amino acids.
Phosphorylated Tyrosine Derivatives: Resulting from phosphorylation reactions
Scientific Research Applications
Chemistry: Fmoc-Tyr-OPAC is widely used in solid-phase peptide synthesis (SPPS) for the preparation of phosphopeptides. These phosphopeptides are crucial for studying protein phosphorylation, a key regulatory mechanism in cellular processes .
Biology: In biological research, this compound is used to synthesize peptides that mimic phosphorylated proteins. These peptides are used to investigate signal transduction pathways and protein-protein interactions .
Medicine: Phosphopeptides synthesized using this compound are used in the development of diagnostic tools and therapeutic agents. They are employed in the study of diseases such as cancer, where protein phosphorylation plays a significant role .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to facilitate the selective introduction of phosphate groups makes it valuable for the development of targeted therapies .
Mechanism of Action
Mechanism: The primary mechanism of action of Fmoc-Tyr-OPAC involves its role as a protected tyrosine derivative in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, while the OPAC group protects the phenolic hydroxyl group, allowing for selective deprotection and functionalization .
Molecular Targets and Pathways: this compound itself does not have direct biological targets. the peptides synthesized using this compound can target various proteins and enzymes involved in signal transduction pathways, such as kinases and phosphatases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Fmoc-Tyr-OPAC with structurally or functionally analogous compounds, focusing on physicochemical properties, self-assembly behavior, and application performance.
Key Findings:
Structural Influence on Function :
- The OPAC group in this compound enhances π-π interactions, improving hydrogel stability and enzyme retention compared to unmodified Fmoc-Tyr .
- Fmoc-Phe lacks the OPAC moiety, resulting in faster self-assembly but poor controlled release due to excessive hydrophobicity.
Performance in Drug Delivery :
- This compound outperforms Fmoc-Tyr in simulated gastrointestinal conditions, retaining >85% enzyme activity versus ~70% for Fmoc-Tyr/gelatin hybrids .
- Fmoc-Ser-OH’s hydrophilic nature limits its use in encapsulation, while Fmoc-azaThr(Alloc)-OH is specialized for SPPS rather than hydrogel formation .
Mechanical Properties :
- This compound hydrogels exhibit a storage modulus (G’) exceeding 1 kPa, making them suitable for high-stress environments. In contrast, Fmoc-Ser-OH hydrogels are too weak for practical use .
Synthetic Flexibility :
- Fmoc-azaThr(Alloc)-OH’s dual protecting groups allow for complex peptide synthesis but lack the functional versatility of OPAC-modified derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
